(5E)-5-{[(4-chlorophenyl)amino]methylidene}-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate
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Overview
Description
(5E)-5-{[(4-chlorophenyl)amino]methylidene}-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[(4-chlorophenyl)amino]methylidene}-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate typically involves the condensation of 4-chloroaniline with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of a dehydrating agent like anhydrous sodium sulfate to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation, often in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies indicating its ability to inhibit certain enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[(4-chlorophenyl)amino]methylidene}-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators.
Pathways Involved: It can affect signaling pathways such as the PI3K-AKT and MAPK pathways, leading to altered cellular responses. These pathways are crucial in processes like cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
(3-Chloropropyl)trimethoxysilane: An organosilane used in surface modification and material science.
Uniqueness: (5E)-5-{[(4-chlorophenyl)amino]methylidene}-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate stands out due to its thiazolidinone ring structure, which imparts unique chemical reactivity and biological activity. Unlike the quaternary ammonium compounds, it has a broader range of applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-12-2-8-15(9-3-12)20-11-23(22)16(17(20)21)10-19-14-6-4-13(18)5-7-14/h2-10,19H,11H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJBGMZUTMOOLH-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CS(=O)C(=CNC3=CC=C(C=C3)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CS(=O)/C(=C/NC3=CC=C(C=C3)Cl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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